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Hexafluoropropylene oxide - 25038-02-2

Hexafluoropropylene oxide

Catalog Number: EVT-3165706
CAS Number: 25038-02-2
Molecular Formula: C3F6O
Molecular Weight: 166.02 g/mol
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Product Introduction

Description

Hexafluoropropylene oxide (HFPO) is a key building block in the production of various fluoropolymers and specialty chemicals. [, , , , , , , , , , ] It belongs to the class of fluorinated epoxides, characterized by their high reactivity due to the strained three-membered ring. [, ] HFPO serves as a monomer for synthesizing high-performance polymers like perfluoropolyethers (PFPEs), which are known for their exceptional thermal and chemical resistance, low surface tension, and excellent lubrication properties. [, , , , , , , , , , , ]

Future Directions
  • Sustainable Synthesis: Research efforts are focused on developing more environmentally friendly and sustainable methods for HFPO synthesis, reducing the reliance on harmful solvents and harsh reaction conditions. [, ]

  • Novel Polymer Architectures: Exploring the synthesis of HFPO-based polymers with novel architectures, such as block copolymers and star polymers, could unlock new properties and applications. []

  • Biomedical Applications: The unique properties of HFPO-based materials, such as their biocompatibility and low surface energy, make them promising candidates for biomedical applications, including drug delivery systems and medical implants. []

  • Environmental Fate and Toxicity: Given the increasing use of HFPO-based chemicals, further research is necessary to fully understand their environmental fate, persistence, bioaccumulation potential, and potential toxicity to assess their overall environmental and health impacts. [, , ]

Overview

Hexafluoropropylene oxide is a fluorinated compound that serves as a versatile intermediate in the synthesis of various fluorinated chemicals and polymers. It is particularly significant in the production of perfluorinated vinyl ethers, which are essential for manufacturing commercial fluoropolymers. The compound is characterized by its unique chemical structure, which includes an epoxide functional group, making it reactive and valuable in organic synthesis.

Source

Hexafluoropropylene oxide is primarily derived from hexafluoropropylene through oxidation processes. The synthesis of this compound has garnered attention due to its utility in producing fluorinated intermediates used in various industrial applications. The increasing demand for environmentally friendly alternatives to traditional chlorofluorocarbons has spurred research into efficient synthesis methods for hexafluoropropylene oxide.

Classification

Hexafluoropropylene oxide belongs to the class of organofluorine compounds, specifically categorized as an epoxide. Epoxides are cyclic ethers with a three-membered ring structure that exhibit high reactivity due to ring strain. This compound's classification as a fluorinated epoxide highlights its significance in the field of fluorochemistry.

Synthesis Analysis

Methods

The synthesis of hexafluoropropylene oxide can be achieved through several methods, primarily focusing on the oxidation of hexafluoropropylene using various oxidizing agents. Notable methods include:

  1. Epoxidation with Sodium Hypochlorite: This method utilizes sodium hypochlorite in a two-phase solvent system, often involving hydrofluoroethers. The reaction yields hexafluoropropylene oxide with high selectivity and yield under optimized conditions, such as a reaction time of 20 minutes at room temperature .
  2. Microspace Reaction: A novel process involves contacting hexafluoropropylene with an oxygen-containing oxidizing agent in a microspace reactor, often enhanced by phase transfer catalysts. This method significantly improves yield and selectivity by maintaining optimal reaction conditions .
  3. Gas Phase Oxidation: Another approach involves gas-phase oxidation of hexafluoropropylene using specific solvents and catalysts, allowing for continuous and stable production of hexafluoropropylene oxide with high selectivity .

Technical Details

The technical details of these synthesis methods often involve controlling parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize by-products. For instance, the use of hydrofluoroether solvents has been shown to replace conventional ozone-depleting solvents effectively.

Molecular Structure Analysis

Structure

Hexafluoropropylene oxide has a unique molecular structure characterized by its three-membered epoxide ring containing fluorine atoms. Its chemical formula is C3F6OC_3F_6O, indicating three carbon atoms, six fluorine atoms, and one oxygen atom.

Data

  • Molecular Weight: Approximately 188.03 g/mol
  • Boiling Point: Estimated around 50 °C
  • Density: Approximately 1.5 g/cm³

The presence of multiple fluorine atoms contributes to its high stability and low reactivity under certain conditions, while the epoxide group provides sites for further chemical reactions.

Chemical Reactions Analysis

Reactions

Hexafluoropropylene oxide participates in various chemical reactions due to its epoxide functionality:

  1. Ring Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of various derivatives. For example, it can react with alcohols or amines to produce halogenated perfluoroalkyl-propionic acid derivatives.
  2. Isomerization: Hexafluoropropylene oxide can be isomerized to form pentafluoropropionyl fluoride or other derivatives through nucleophilic catalysis .
  3. Thermolysis: Under thermal decomposition conditions, hexafluoropropylene oxide can serve as a source of difluorocarbene, which is useful in various synthetic applications.

Technical Details

The selectivity and yield of these reactions depend on factors such as temperature, catalyst type, and solvent choice. For instance, using specific catalysts can enhance the reaction rates while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for hexafluoropropylene oxide primarily revolves around its reactivity as an epoxide. The nucleophilic attack on the electrophilic carbon atoms within the epoxide ring leads to ring-opening reactions that form more complex structures.

Data

  • Activation Energy: Studies indicate that the activation energy for nucleophilic attack on hexafluoropropylene oxide is relatively low, facilitating its reactivity under mild conditions.
  • Reaction Pathways: Density functional theory calculations have elucidated possible pathways for these reactions, highlighting the preference for nucleophilic attack at specific carbon sites due to steric and electronic factors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mildly sweet
  • Solubility: Soluble in organic solvents but insoluble in water

Chemical Properties

  • Stability: Stable under normal conditions but reactive towards strong nucleophiles.
  • Reactivity: High reactivity due to the strained epoxide ring; can undergo various transformation reactions.

Relevant data indicate that impurities typically consist of unreacted hexafluoropropene, which can affect the purity and yield during synthesis .

Applications

Scientific Uses

Hexafluoropropylene oxide is utilized extensively in scientific research and industrial applications:

  1. Fluorinated Polymers Production: It serves as a key intermediate in synthesizing perfluorinated vinyl ethers used in commercial fluoropolymers.
  2. Chemical Synthesis: Employed as a building block in organofluorine chemistry for producing specialized compounds.
  3. Lubricants and Heat Transfer Fluids: Its oligomers are used in high-performance lubricants due to their thermal stability and low friction properties.

The versatility of hexafluoropropylene oxide makes it an essential compound in advancing materials science and chemical engineering applications.

Synthesis and Industrial Production Methodologies of Hexafluoropropylene Oxide

Historical Evolution of HFPO Synthesis Techniques

The industrial synthesis of hexafluoropropylene oxide (HFPO, CAS No: 428-59-1) has undergone significant technological evolution since its initial discovery. Early methods relied on hypochlorite-mediated oxidation of hexafluoropropylene (HFP, CAS No: 116-15-4) in aqueous systems, but suffered from poor selectivity (<10%) due to HFPO's instability under alkaline conditions and competitive formation of carbonyl compounds like hexafluoroacetone [1]. The 1960s–1970s saw the emergence of liquid-phase oxidation using molecular oxygen in halogenated solvents (e.g., CFC-113, carbon tetrachloride) at elevated pressures (3 MPa) and temperatures (430 K), improving yields to 62–83% but introducing environmental concerns due to ozone-depleting solvents [2] [6]. A breakthrough arrived with the development of phase-transfer catalysis (PTC) in the 1980s, utilizing quaternary ammonium salts in two-phase (aqueous-organic) systems. This approach increased HFPO selectivity to >85% by minimizing contact between the epoxide and aqueous hypochlorite, while enabling catalyst recycling [1] [5].

The quest for solvent-free processes spurred research into gas-phase routes. Early vapor-phase attempts using silver catalysts or thermal initiation above 473 K resulted in predominant decomposition to perfluoroacetyl fluoride (CAS No: 354-32-5) and carbonic difluoride (CAS No: 353-50-4) [7] [10]. Successful continuous gas-phase synthesis was later achieved using capillary microreactors (1/8 inch copper tubing, 115 m length) operating under precise conditions (463–493 K, 4.5 bar, 120 s residence time), yielding 40% HFPO at 60% selectivity by leveraging enhanced heat/mass transfer [10].

Table 1: Evolution of Key HFPO Synthesis Methods

EraMethodConditionsKey AdvantagesYield/Limitations
1960sAqueous HypochloriteAlkaline aqueous phaseSimple reagents<10% yield, low selectivity
1970s-1980sLiquid-phase O₂ (Halogenated solvents)430K, 3 MPa, CFC-113Higher yields (83% max)ODS solvents, batch process
1980sPhase-Transfer CatalysisQuaternary ammonium salts, two-phaseSelectivity >85%, catalyst recyclableComplex separation
2000s-PresentContinuous Gas-PhaseMicroreactors, 463-493K, 4.5 barSolvent-free, continuous operation40% yield, 60% selectivity

Catalytic Oxidation Pathways for Perfluoropropylene Conversion

Catalytic pathways for HFP conversion to HFPO are broadly classified into liquid-phase and gas-phase systems, each with distinct mechanisms:

  • Liquid-Phase Catalysis (Hypochlorite/PTC Systems):This method employs alkali metal hypochlorites (NaOCl, Ca(OCl)₂) dissolved in water with organic solvents (acetonitrile, diglyme) forming a biphasic system. Quaternary ammonium salts (e.g., methyltrioctylammonium chloride) or phosphonium salts act as phase-transfer catalysts (PTCs), shuttling hypochlorite ions (OCl⁻) into the organic phase where they react with HFP. The mechanism involves electrophilic addition of OCl⁻ to HFP, forming an unstable chlorohydrin intermediate that rapidly undergoes base-catalyzed ring closure. Crucially, the PTC facilitates immediate extraction of HFPO into the organic phase, preventing its degradation by aqueous alkali. Optimization requires maintaining available chlorine concentrations at 3–20% and hypochlorite/HFP ratios of 1–5 gram equivalents to balance conversion and selectivity [1] [5].

  • Liquid-Phase Catalysis (Molecular Oxygen Systems):Direct oxidation with O₂ occurs in inert perfluorinated solvents (e.g., perfluorotributylamine) or fluorinated ethers (CF₃CF₂CF₂O[CF(CF₃)CF₂O]ₙCF(CF₃)COF) at 15–120°C. Initiation involves radical formation through thermal or photochemical means. The reaction proceeds via a peroxy radical pathway: HFP reacts with O₂ to form a perfluoropropylperoxy radical (C₃F₆OO•), which abstracts hydrogen or reacts with another HFP molecule. This forms an unstable tetraoxide intermediate (C₃F₆O₄C₃F₆) that decomposes to HFPO, regenerating peroxy radicals. Key byproducts (hexafluoroacetone, perfluoroacetyl fluoride) arise from cleavage of the epoxy ring or further oxidation [2] [7].

  • Gas-Phase Catalysis:Silver-based catalysts supported on alumina or silicates facilitate epoxidation at 473–573 K. The mechanism parallels ethylene epoxidation: O₂ adsorbs dissociatively on Ag surfaces, and atomic oxygen inserts into the C=C bond of adsorbed HFP. Alkali metal promoters (e.g., Cs⁺) enhance selectivity by suppressing complete combustion. Non-catalytic gas-phase routes use chemical initiators (NO₂, trifluoromethyl hypofluorite) or photochemical initiation (Hg/N₂O systems) to generate radicals at lower temperatures (413–432 K). These systems yield 63–89% HFPO but face challenges with explosive decomposition and complex byproduct profiles (e.g., CF₃CFNO₂CF₂NO) [10] [3].

Industrial-Scale Production Processes and Yield Optimization Strategies

Modern industrial HFPO production primarily employs continuous liquid-phase and emerging gas-phase processes, with optimization focusing on yield enhancement, safety, and environmental compliance:

  • Continuous Liquid-Phase Process with PTC:Plants utilize cascade reactors or loop reactors to maximize interfacial area. The organic phase typically contains HFP dissolved in diglyme or perfluorinated ethers, while the aqueous phase contains 10–15% NaOCl with NaOH (1–2 M) to maintain pH >10. Catalyst selection is critical: tetrabutylammonium sulfate offers high stability and recyclability. Key operational parameters include:
  • Temperature: 283–293 K (prevents HFP volatilization and HFPO decomposition)
  • Pressure: 0.5–1.0 MPa (retains HFP in liquid phase)
  • Agitation: High shear mixing ensures efficient OCl⁻ transferYields reach 85–90% with HFP conversions >95%. Continuous phase separation and distillation allow HFPO recovery (boiling point: 243 K), while the organic phase (containing catalyst) is recycled, minimizing waste [1] [5].

  • Gas-Phase Microreactor Process:Tubular reactors (1.5–6 mm diameter, copper or nickel alloy) operate under laminar flow (Re < 2000) at 480 K and 4.5–30 bar. Critical design parameters:

  • Residence time control: 100–150 s balances HFPO formation (k₁=0.015 s⁻¹) vs. decomposition (k₂=0.009 s⁻¹)
  • O₂/HFP ratio: 1:1.2 molar ratio minimizes oxygen-rich zones causing over-oxidation
  • Tube diameter: Smaller diameters (<3 mm) enhance wall quenching of radicals, suppressing explosions
  • Cooling: Countercurrent heat exchangers maintain isothermal conditions (±2 K)This delivers 40–60% HFPO yield at 60% selectivity, with acid fluoride byproducts removed via scrubbing [10] [7].

Table 2: Optimization Strategies for Industrial HFPO Production

Process ParameterLiquid-Phase (PTC)Gas-Phase (Microreactor)Impact on Yield
Temperature283–293 K463–493 KPrevents HFPO decomposition
Pressure0.5–1.0 MPa4.5–30 barMaintains reactant concentration
Catalyst/InitiatorQuaternary ammonium saltsNone (non-catalytic)Enhances epoxidation rate
Residence TimeMinutes (batch)100–150 s (continuous)Minimizes side reactions
Key Control StrategypH >10 (alkaline buffer)O₂:HFP = 1:1.2Suppresses over-oxidation

Byproduct Management in HFPO Manufacturing

Effective byproduct mitigation is essential for HFPO process economics and environmental compliance. Major byproducts, formation pathways, and management strategies include:

  • Perfluoroacetyl Fluoride (PFAF, CAS No: 354-32-5):Forms via HFPO isomerization (ΔG‡≈85 kJ/mol) catalyzed by trace acids or heat, or directly from HFP oxidation through C–C bond cleavage. DFT studies show HFPO’s C–O bond is weaker (bond force constant k=1.98 mdyne/Å) than bonds in PFAF or COF₂, making ring opening kinetically favored above 500 K [2]. Management includes:
  • Low-Temperature Quenching: Rapid cooling of reactor effluents to <300 K
  • Hydrolysis: Conversion to less volatile hexafluoroacetone hydrate (CAS No: 34202-69-2) using aqueous scrubbers
  • Catalytic Destruction: Thermal oxidation over activated carbon at 1073 K

  • Hexafluoroacetone (HFA, CAS No: 684-16-2):Produced via hydrolysis of PFAF or direct oxidation of HFP. Managed by:

  • Azeotropic Distillation: Separation from HFPO using toluene as entrainer
  • Chemical Valorization: Conversion to pharmaceuticals (e.g., sevoflurane) or polymers

  • Oligomeric Perfluoropolyethers (PFPEs):Formed by HFPO polymerization catalyzed by fluoride anions. Controlled via:

  • Reactor Passivation: Copper or nickel surfaces minimize F⁻ leaching
  • Solvent Choice: Aprotic solvents (diglyme) suppress chain transfer

  • Fluoroether Carboxylic Acids (e.g., HFPO-DA, CAS No: 13252-13-6):Generated during fluoropolymer processing using HFPO. Abatement technologies:

  • Electrocatalytic Ozone: Degrades >92.7% HFPO-DA to shorter-chain acids (C₂F₅COO⁻, CF₃COO⁻)
  • Thermal Oxidation: Regenerative thermal oxidizers (RTOs) operate at 1473 K with >99% DRE [4] [8].

Continuous process integration enables >98% carbon efficiency in state-of-the-art plants, with scrubbed off-gases containing <5 ppm total fluorinated organics.

Properties

CAS Number

25038-02-2

Product Name

Hexafluoropropylene oxide

IUPAC Name

2,2,3-trifluoro-3-(trifluoromethyl)oxirane

Molecular Formula

C3F6O

Molecular Weight

166.02 g/mol

InChI

InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1

InChI Key

PGFXOWRDDHCDTE-UHFFFAOYSA-N

SMILES

C1(C(O1)(F)F)(C(F)(F)F)F

Synonyms

fomblin Y 04
fomblin Y-04

Canonical SMILES

C1(C(O1)(F)F)(C(F)(F)F)F

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